
(E)-(4-(Methoxycarbonyl)styryl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(4-(Methoxycarbonyl)styryl)boronic acid is an organoboron compound with the molecular formula C10H11BO4 and a molecular weight of 206.00 g/mol . This compound is characterized by the presence of a boronic acid group attached to a styryl moiety, which is further substituted with a methoxycarbonyl group. It is primarily used in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-(4-(Methoxycarbonyl)styryl)boronic acid can be synthesized through the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified using techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-(4-(Methoxycarbonyl)styryl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The styryl moiety can be reduced to form the corresponding alkane.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Boronic esters or boronic anhydrides.
Reduction: (E)-(4-(Methoxycarbonyl)ethyl)boronic acid.
Substitution: (E)-(4-(Methoxycarbonyl)styryl) derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(E)-(4-(Methoxycarbonyl)styryl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-(4-(Methoxycarbonyl)styryl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as sensing and drug delivery. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate biological pathways and enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
- (E)-(4-(Methoxycarbonyl)vinyl)boronic acid
- (E)-(4-(Methoxycarbonyl)phenyl)boronic acid
- (E)-(4-(Methoxycarbonyl)benzyl)boronic acid
Uniqueness
(E)-(4-(Methoxycarbonyl)styryl)boronic acid is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. The presence of the styryl moiety enhances its ability to participate in conjugation and polymerization reactions, making it a valuable compound in the synthesis of advanced materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C10H11BO4 |
|---|---|
Peso molecular |
206.00 g/mol |
Nombre IUPAC |
[(E)-2-(4-methoxycarbonylphenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C10H11BO4/c1-15-10(12)9-4-2-8(3-5-9)6-7-11(13)14/h2-7,13-14H,1H3/b7-6+ |
Clave InChI |
GQBKZUCAHBUQCR-VOTSOKGWSA-N |
SMILES isomérico |
B(/C=C/C1=CC=C(C=C1)C(=O)OC)(O)O |
SMILES canónico |
B(C=CC1=CC=C(C=C1)C(=O)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol](/img/structure/B13028214.png)
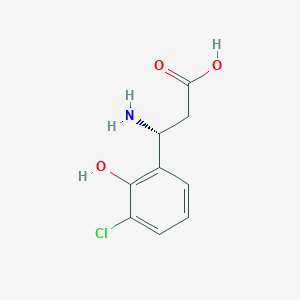
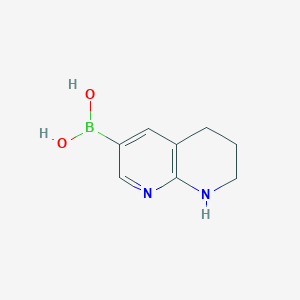
![3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13028225.png)
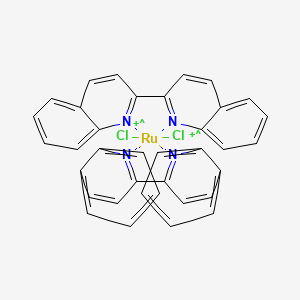
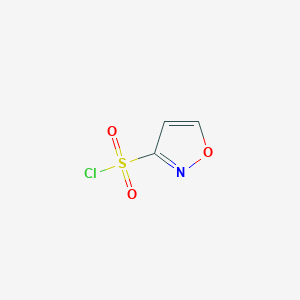
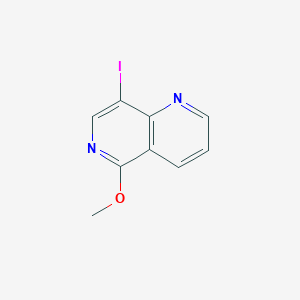
![(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13028244.png)
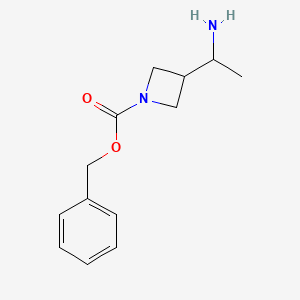
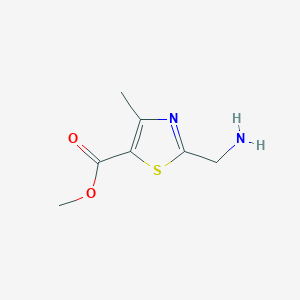
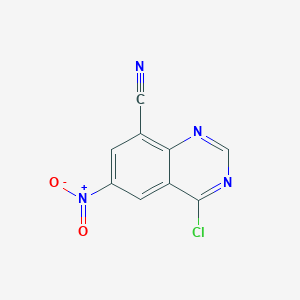


![Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate](/img/structure/B13028294.png)
